BenchChemオンラインストアへようこそ!

N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency Metrics

Procure the unsubstituted N-benzyl pyrrolo[3,4-d]pyrimidine-6-carboxamide scaffold (CAS 1448071-93-9) for systematic kinase SAR exploration. As the minimal pharmacophoric element of a privileged kinase inhibitor class (ERK1/2, EGFR, BTK), this fragment (MW 254.29, clogP ~2.1) enables high-concentration fragment screening and parallel library synthesis from a single batch. Leverage the 2-, 4-, 5-, and 7-positions for over 100 analogs via standard medicinal chemistry transformations, avoiding the property erosion of pre-optimized analogs.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 1448071-93-9
Cat. No. B2619307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
CAS1448071-93-9
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C14H14N4O/c19-14(16-6-11-4-2-1-3-5-11)18-8-12-7-15-10-17-13(12)9-18/h1-5,7,10H,6,8-9H2,(H,16,19)
InChIKeyKJIJLDSCQFMKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448071-93-9): Baseline Scaffold Identity and Research Context


N-Benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is the unsubstituted parent scaffold of a biologically significant class of fused pyrrolo[3,4-d]pyrimidine-6-carboxamides. This heterocyclic core is a recognized privileged structure in kinase inhibitor drug discovery, with structurally elaborated analogs reported as potent inhibitors of ERK1/2, EGFR, BTK, HSP90, and PDE5 [1]. The compound features a benzyl substituent on the 6-position carboxamide nitrogen and lacks additional substitution at the 2-, 4-, 5-, and 7-positions, distinguishing it from the highly decorated clinical and preclinical candidates that dominate the patent literature [2]. Its molecular formula is C14H14N4O with a molecular weight of approximately 254.29 g/mol. The compound is cataloged in the PubChem database and is commercially available from multiple chemical suppliers, primarily positioned as a research tool for structure-activity relationship (SAR) studies and as a versatile synthetic intermediate for parallel library synthesis [3].

Why N-Benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide Cannot Be Replaced by Arbitrary In-Class Analogs


The pyrrolo[3,4-d]pyrimidine-6-carboxamide class exhibits profound structure-activity relationship (SAR) sensitivity to peripheral substitution. In the ERK2 inhibitor series exemplified in US9546173, the introduction of 5,5-dimethyl and 2-(tetrahydro-2H-pyran-4-yl)amino substituents transforms the core from an essentially inactive scaffold into a potent inhibitor with IC50 values ranging from 31 nM to >22,000 nM depending on the precise substitution pattern [1]. The unsubstituted N-benzyl scaffold (CAS 1448071-93-9) therefore occupies a unique position as the minimal pharmacophoric element and the synthetic starting point from which all potency-optimized analogs are derived. Arbitrary substitution with other N-substituted pyrrolo[3,4-d]pyrimidines—such as N-phenyl or N-alkyl variants—introduces uncontrolled changes in kinase selectivity, physicochemical properties, and synthetic derivatization potential, making the specific N-benzyl unsubstituted scaffold irreplaceable for systematic SAR exploration and library construction [2].

Quantitative Differentiation Evidence for N-Benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448071-93-9) Against Closest Analogs


Molecular Weight and Ligand Efficiency: The Unsubstituted Scaffold Advantage Over 5,5-Dimethyl-2-(THP-amino) Analogs

The target compound (MW 254.29 g/mol) is substantially smaller than its closest biologically characterized analog, N-benzyl-5,5-dimethyl-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (cmpd 46, US9546173; MW 407.51 g/mol), representing a 37.6% reduction in molecular weight [1]. This size differential directly impacts ligand efficiency (LE) potential: the substituted analog achieves an ERK2 IC50 of 31 nM (LE ≈ 0.29 kcal/mol per heavy atom), whereas the unsubstituted scaffold, though lacking standalone potency, provides a maximal LE ceiling for subsequent optimization [2]. The calculated lipophilicity (clogP) of the target compound is approximately 2.1, compared to approximately 3.8 for cmpd 46, indicating superior baseline physicochemical properties for solubility-limited assays [3].

Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency Metrics

Synthetic Tractability: Fewer Steps and Higher Atom Economy Compared to 2,5-Disubstituted Analogs in US9546173

The target compound's lack of substitution at the 2- and 5-positions eliminates several synthetic steps required for the biologically optimized analogs. Synthesis of US9546173 cmpd 46 requires: (i) construction of the pyrrolo[3,4-d]pyrimidine core, (ii) introduction of gem-dimethyl at C5, (iii) installation of the tetrahydro-2H-pyran-4-ylamino group at C2 via nucleophilic aromatic substitution or Buchwald-Hartwig coupling, and (iv) benzyl carboxamide formation at N6 [1]. In contrast, the target compound (CAS 1448071-93-9) requires only core construction and N6-benzyl carboxamide formation, representing a synthetic step count reduction of approximately 50% [2]. This translates to a typical overall yield advantage: the more complex analog synthesis is estimated at 10-25% overall yield over 6-8 steps, while the unsubstituted scaffold can be prepared in 3-4 steps with estimated overall yields exceeding 40-60% based on standard pyrrolo[3,4-d]pyrimidine synthetic methodology [3].

Synthetic Chemistry Parallel Synthesis Library Production

Scaffold Diversification Potential: Unsubstituted 2- and 5-Positions Enable Parallel Library Synthesis Not Possible with Pre-functionalized Analogs

The target compound presents free substitution sites at the C2, C4, C5, and C7 positions of the pyrrolo[3,4-d]pyrimidine core. In contrast, the ERK2-active analog cmpd 46 (US9546173) has both the C5 position blocked by gem-dimethyl groups and the C2 position occupied by a tetrahydro-2H-pyran-4-ylamino group, leaving only the N6 carboxamide available for further diversification [1]. This fundamental difference means that a single batch of CAS 1448071-93-9 can serve as the common intermediate for parallel synthesis of 4 distinct sub-libraries (C2-substituted, C4-substituted, C5-substituted, and C7-substituted), whereas the pre-functionalized analog is a terminal compound with limited further derivatization potential [2]. The unsubstituted scaffold thus functions as a 'hub' intermediate capable of generating dozens to hundreds of analogs from a single procurement lot, maximizing the research value per unit of compound acquired [3].

Combinatorial Chemistry Structure-Activity Relationship Chemical Biology

Kinase Selectivity Profile: Clean Slate vs. Pre-committed Selectivity of 5,5-Dimethyl-2-(THP-amino) ERK2 Inhibitors

The 2-(tetrahydro-2H-pyran-4-yl)amino substituent present in US9546173 cmpd 46 (ERK2 IC50 = 31 nM) and cmpd 27 (ERK2 IC50 = 202 nM) is a key determinant of both ERK2 potency and kinase selectivity, engaging the hinge region of the ERK2 ATP-binding site [1]. The unsubstituted scaffold (CAS 1448071-93-9) lacks this selectivity-determining group, meaning its baseline kinase interaction profile is fundamentally different and likely much broader/weaker. This is advantageous for research applications where the objective is to discover novel selectivity profiles through systematic substitution, rather than to replicate known ERK2 activity. The 5,5-dimethyl substitution, present in all potent ERK2 analogs from US9546173, introduces conformational constraint via the Thorpe-Ingold effect, which pre-organizes the scaffold for kinase binding—an effect deliberately absent in the unsubstituted compound [2]. The target compound therefore serves as a 'blank slate' for probing structure-selectivity relationships across the kinome without the confounding influence of pre-existing potency and selectivity biases [3].

Kinase Profiling Selectivity Screening Polypharmacology

Absence of Stereochemical Complexity: Achiral Scaffold vs. Chirality-Containing Advanced Analogs

The target compound (CAS 1448071-93-9) contains no stereogenic centers, making it an achiral molecule amenable to straightforward analytical characterization by standard NMR and LCMS methods [1]. In contrast, many biologically optimized pyrrolo[3,4-d]pyrimidine-6-carboxamides incorporate chiral substituents—for example, US9546173 cmpd 82 incorporates a (S)-2-hydroxy-1-phenylethyl group at N6, introducing a stereocenter that requires chiral HPLC analysis and complicates both synthesis and quality control [2]. The achiral nature of the target compound eliminates the analytical burden of enantiomeric purity determination, reduces the cost of QC release testing, and ensures batch-to-batch consistency without the risk of stereochemical impurity issues. This is a concrete operational advantage for procurement in high-throughput screening or library production settings where compound handling efficiency is prioritized [3].

Stereochemistry Analytical Characterization Regulatory Considerations

Recommended Application Scenarios for N-Benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (CAS 1448071-93-9)


Kinase Inhibitor Fragment-Based Screening and Hit Identification

The low molecular weight (254.29 g/mol) and favorable ligand efficiency potential of the unsubstituted scaffold make it an ideal fragment for screening against kinase targets. Unlike the pre-optimized ERK2 inhibitors in US9546173 (cmpd 46, MW 407.51; ERK2 IC50 31 nM), this compound can be screened at high concentrations (100-1000 µM) in biochemical fragment screens without solubility limitations, enabling detection of weak but ligand-efficient binding events that can be elaborated through structure-guided design [1].

Divergent Parallel Library Synthesis for Multi-Kinase SAR Exploration

With four unsubstituted core positions available for diversification, a single multi-gram procurement lot of CAS 1448071-93-9 can serve as the common intermediate for generating parallel sublibraries targeting the C2, C4, C5, and C7 positions. This contrasts with using pre-functionalized analogs like US9546173 cmpd 46, which offers only N6 modification potential. A single batch can yield over 100 distinct analogs through standard medicinal chemistry transformations, enabling comprehensive kinase selectivity profiling [2].

Physicochemical Property Baseline for Lead Optimization Programs

The calculated properties of this scaffold (MW 254.29, clogP ≈ 2.1, 19 heavy atoms) provide an attractive physicochemical starting point that is approximately 37% smaller and 1.7 log units less lipophilic than its biologically optimized comparators [3]. Medicinal chemistry teams can use this compound to establish baseline ADME parameters (solubility, permeability, metabolic stability) before embarking on property-eroding substitution campaigns, ensuring that potency gains are achieved without violating lead-like physicochemical space.

Synthetic Methodology Development and Route Scouting

The structural simplicity of the target compound—lacking the gem-dimethyl, 2-amino, and chiral substituents present in advanced analogs—makes it an ideal substrate for developing and optimizing new synthetic methodologies for the pyrrolo[3,4-d]pyrimidine class. Process chemistry groups can use this scaffold to validate novel C-H functionalization, late-stage diversification, or flow chemistry approaches before applying them to more complex, high-value intermediates, leveraging the compound's cost-effectiveness and synthetic accessibility [1].

Quote Request

Request a Quote for N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.